molecular formula C7H11NO B13098188 (6-Aminocyclohexa-2,4-dien-1-yl)methanol

(6-Aminocyclohexa-2,4-dien-1-yl)methanol

Cat. No.: B13098188
M. Wt: 125.17 g/mol
InChI Key: BEPWZVINEFITLY-UHFFFAOYSA-N
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Description

(6-Aminocyclohexa-2,4-dien-1-yl)methanol is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminocyclohexa-2,4-dien-1-yl)methanol can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This method utilizes visible light to induce the cleavage, resulting in the formation of the desired compound . Another method involves the treatment of mesitol with N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photolytic reactions under controlled conditions. The use of tungsten lamps and specific reaction temperatures (below 38°C) ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Aminocyclohexa-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO .

Major Products Formed

Major products formed from these reactions include bis-amides, ketones, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-Aminocyclohexa-2,4-dien-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Aminocyclohexa-2,4-dien-1-yl)methanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding. The pathways involved include the formation of intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Aminocyclohexa-2,4-dien-1-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexadiene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(6-aminocyclohexa-2,4-dien-1-yl)methanol

InChI

InChI=1S/C7H11NO/c8-7-4-2-1-3-6(7)5-9/h1-4,6-7,9H,5,8H2

InChI Key

BEPWZVINEFITLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(C=C1)N)CO

Origin of Product

United States

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